Catharanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

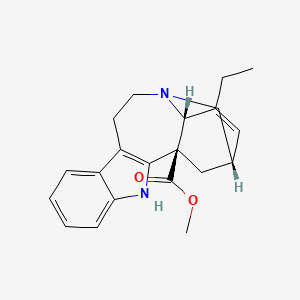

Catharanthin is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound is notable for its role in the biosynthesis of the anticancer drugs vinblastine and vincristine. This compound, along with vindoline, forms the basis of these chemotherapeutic agents, which are used to treat various types of cancer, including Hodgkin’s lymphoma and leukemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Catharanthin can be synthesized through various methods, including in vitro culture techniques. One common approach involves the use of callus, cell suspension, and transgenic root cultures. These cultures are maintained in bioreactors under controlled conditions to optimize the production of this compound . The enzymatic coupling of vindoline and this compound is a crucial step in the synthesis of vinblastine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus plants. The plant material is subjected to processes such as freeze-drying or thermal drying, followed by extraction using solvents like methanol or ethanol . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Catharanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement, which leads to the formation of descarbomethoxythis compound and cleavamine .

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as vinblastine and vincristine, which are synthesized through the coupling of vindoline and this compound .

Applications De Recherche Scientifique

Catharanthin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex alkaloids.

Biology: Studied for its role in plant metabolism and secondary metabolite production.

Medicine: Integral in the production of anticancer drugs like vinblastine and vincristine.

Mécanisme D'action

Catharanthin exerts its effects primarily through its role in the synthesis of vinblastine and vincristine. These compounds disrupt the cell cycle by interfering with mitotic spindle formation, leading to cell death. This compound also inhibits phosphodiesterase activity, elevating intracellular cyclic adenosine monophosphate (cAMP) levels . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) .

Comparaison Avec Des Composés Similaires

Catharanthin is often compared with other vinca alkaloids, such as:

Vindoline: Another precursor in the synthesis of vinblastine and vincristine.

Vinblastine: A chemotherapeutic agent used to treat various cancers.

Vincristine: Similar to vinblastine but used for different types of cancer.

Uniqueness: this compound’s unique role as a precursor in the synthesis of vinblastine and vincristine sets it apart from other alkaloids. Its ability to disrupt the cell cycle and induce autophagy makes it a valuable compound in cancer research and treatment .

Propriétés

Formule moléculaire |

C21H24N2O2 |

|---|---|

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19-,21+/m1/s1 |

Clé InChI |

CMKFQVZJOWHHDV-DYHNYNMBSA-N |

SMILES isomérique |

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canonique |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.